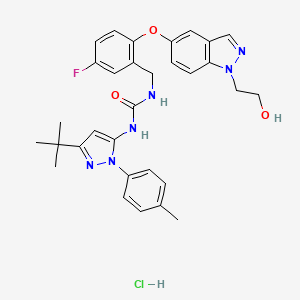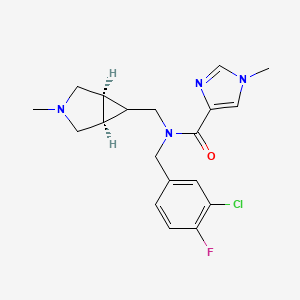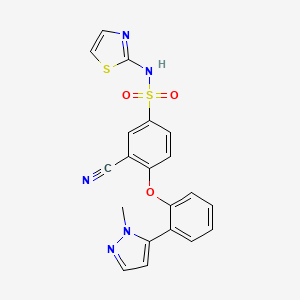
Brepocitinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06700841 es un inhibidor dual oral, selectivo, de la tirosina quinasa 2 y la Janus quinasa 1. Se dirige a la señalización de múltiples citoquinas, incluidas la interferona, la interleucina-6, la interleucina-12, la interleucina-21, la interleucina-22 y la interleucina-23 . Este compuesto ha mostrado promesa en el tratamiento de varias enfermedades inflamatorias y autoinmunes, como la psoriasis en placas y la artritis psoriásica .
Aplicaciones Científicas De Investigación
PF-06700841 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de las vías de señalización de la tirosina quinasa 2 y la Janus quinasa 1.
Biología: Investigado por sus efectos en la señalización de citoquinas y la función de las células inmunitarias.
Medicina: Evaluado en ensayos clínicos para el tratamiento de enfermedades inflamatorias y autoinmunes, como la psoriasis en placas y la artritis psoriásica
Mecanismo De Acción
PF-06700841 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa 2 y la Janus quinasa 1. Estas quinasas están involucradas en las vías de señalización de múltiples citoquinas, que juegan un papel crucial en la respuesta inmune y la inflamación. Al inhibir estas quinasas, PF-06700841 reduce la actividad de las citoquinas proinflamatorias, lo que lleva a una disminución de la inflamación y la activación de las células inmunitarias .
Análisis Bioquímico
Biochemical Properties
Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. This compound inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, this compound has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, this compound disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that this compound maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, this compound may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct this compound to specific cellular compartments .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para PF-06700841 son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que involucran la formación de una estructura de piperazinil-pirimidina . Los métodos de producción industrial probablemente involucran procesos de fabricación farmacéutica estándar, incluida la síntesis química, la purificación y la formulación .
Análisis De Reacciones Químicas
PF-06700841 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando potencialmente su actividad biológica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
PF-06700841 es único en su doble inhibición de la tirosina quinasa 2 y la Janus quinasa 1. Los compuestos similares incluyen:
BMS-986165: Un inhibidor selectivo de la tirosina quinasa 2 que se está probando en ensayos clínicos para la psoriasis.
PF-06826647: Otro inhibidor selectivo de la tirosina quinasa 2 que se investiga para la psoriasis de moderada a grave.
Brepocitinib: Un potente inhibidor de la tirosina quinasa 2 y la Janus quinasa 1 evaluado para el tratamiento oral y tópico de la psoriasis.
PF-06700841 destaca por su mecanismo de inhibición dual, que puede proporcionar una eficacia adicional al tiempo que se gestiona el riesgo de efectos adversos asociados con la inhibición de la Janus quinasa 2 .
Propiedades
Número CAS |
1883299-62-4 |
|---|---|
Fórmula molecular |
C18H21F2N7O |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |
Clave InChI |
BUWBRTXGQRBBHG-RUXDESIVSA-N |
SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
SMILES isomérico |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |
SMILES canónico |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Brepocitinib, PF-06700841 free base |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)



![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
